molecular formula C7H3BrF3NO B1442543 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone CAS No. 886364-57-4

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

Cat. No. B1442543
M. Wt: 254 g/mol
InChI Key: IRHXXHPAPZNQEM-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific, medical, or industrial contexts.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the steps involved.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, optical activity, and reactivity.


Scientific Research Applications

  • Ligand Formation and Catalysis : A study by Scott et al. (2004) explored the formation of monoarylated bromopyridines through Grignard compounds, which underwent Pd-catalyzed aryl amination. These compounds, including aminopyridinate ligands, were used in reactions involving lithium and potassium amides, showcasing their potential in catalysis and organic synthesis (Scott, Schareina, Tok, & Kempe, 2004).

  • Synthesis of Complex Pyridines : Pritchard, Kilner, and Halcrow (2009) reported on the synthesis of complex pyridines using 2-bromopyridine, which involved nucleophilic attacks and formation of various bromopyridine intermediates. This study highlights the utility of bromopyridines in the synthesis of complex organic compounds (Pritchard, Kilner, & Halcrow, 2009).

  • Chemoenzymatic Synthesis Applications : González-Martínez, Gotor, and Gotor-Fernández (2019) utilized a series of 1-aryl-2,2,2-trifluoroethanones in the chemoenzymatic synthesis of an Odanacatib precursor. This demonstrates the role of trifluoroethanones in bioreduction processes and pharmaceutical synthesis (González-Martínez, Gotor, & Gotor-Fernández, 2019).

  • Electrochemical Carboxylation : Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, yielding 6-aminonicotinic acid. This study underlines the potential of bromopyridines in electrochemical processes for synthesizing valuable chemical products (Feng, Huang, Liu, & Wang, 2010).

  • Formation of Novel Pyridines : Abarca, Ballesteros, and Blanco (2006) described the formation of various pyridines, including 1-(6-bromopyridin-2-yl)ethanone, through the decomposition of bromo-triazolopyridine. This research provides insights into the generation of pyridylcarbene intermediates and their potential applications (Abarca, Ballesteros, & Blanco, 2006).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. It also includes appropriate safety precautions and first aid measures.


Future Directions

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Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less well-known compound, some of this information may not be available. For a more detailed analysis, you may want to consult a chemistry professional or academic database.


properties

IUPAC Name

1-(6-bromopyridin-2-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO/c8-5-3-1-2-4(12-5)6(13)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHXXHPAPZNQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717770
Record name 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

CAS RN

886364-57-4
Record name 1-(6-Bromo-2-pyridinyl)-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886364-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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